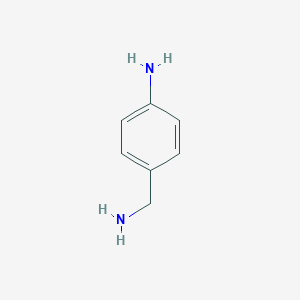

4-Aminobenzylamine

概述

准备方法

合成路线和反应条件: 白桦醛可以通过桦木醇的氧化合成,桦木醇也是从桦树树皮中提取的化合物。氧化过程通常涉及使用诸如氯铬酸吡啶盐 (PCC) 或三氧化铬 (CrO3) 之类的试剂,在二氯甲烷 (CH2Cl2) 等有机溶剂中进行。 反应在受控条件下进行,以确保选择性形成白桦醛 .

工业生产方法: 白桦醛的工业生产涉及从桦树树皮中提取桦木醇,然后氧化。该过程使用大型反应器和优化的反应条件进行放大,以最大限度地提高产量和纯度。 最终产品通过结晶或色谱技术进行纯化 .

反应类型:

氧化: 白桦醛可以进一步氧化形成白桦酸,一种具有增强生物活性的化合物。

还原: 白桦醛的还原可以产生桦木醇,即前体化合物。

取代: 白桦醛可以参与亲核取代反应,其中醛基被其他官能团取代。

常用试剂和条件:

氧化: 诸如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 之类的试剂,在酸性或中性条件下。

还原: 诸如硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 之类的试剂,在无水条件下。

取代: 胺或醇等亲核试剂,在碱性或中性条件下。

主要产品:

氧化: 白桦酸。

还原: 桦木醇。

科学研究应用

Material Science and Conductive Polymers

Conductive Polymer Synthesis

4-Aminobenzylamine is utilized in the synthesis of conductive polymers, particularly in the creation of nanocomposites. In situ polymerization of aniline and 4-ABA has been reported to yield conductive materials with enhanced properties. These polymers exhibit significant electrical conductivity and are being explored for applications in sensors and electronic devices .

Proton-Conducting Membranes

Research has demonstrated that 4-ABA can be blended with poly(4-styrenesulfonic acid) (PSSA) and phosphoric acid (PA) to create membranes with improved proton conductivity. The incorporation of 4-ABA enhances the thermal stability and mechanical properties of these membranes, making them suitable for fuel cell applications. The membranes achieved proton conductivities of approximately at elevated temperatures under anhydrous conditions .

Biomedical Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-ABA exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The mechanism involves disrupting bacterial membranes, which is critical in combating multidrug-resistant (MDR) bacterial infections .

Cancer Research

Although primarily known for its applications in material science, 4-ABA's structural analogs have been studied for their potential carcinogenic effects. Historical data indicate that occupational exposure to related compounds has been linked to bladder cancer among workers in chemical plants. This underscores the importance of further research into the safety and biological effects of 4-ABA .

Case Study 1: Conductive Polymers

A study conducted on the synthesis of poly(this compound) highlighted its use in electronic applications. The polymer was synthesized through oxidative polymerization, resulting in materials with high conductivity and stability under various environmental conditions. This study emphasizes the versatility of 4-ABA in developing advanced materials for electronics .

Case Study 2: Proton-Conducting Membranes

Research involving the integration of 4-ABA into PSSA matrices revealed significant improvements in membrane performance for fuel cells. The study utilized electrochemical impedance spectroscopy to assess proton conductance, demonstrating that membranes containing 4-ABA exhibited lower moisture absorption and higher thermal stability compared to traditional membranes .

作用机制

白桦醛通过多种分子靶点和途径发挥作用:

Akt 途径: 抑制 Akt 的磷酸化,导致细胞增殖减少和凋亡增加。

MAPK 途径: 抑制 MAPK 信号通路,影响细胞生长和分化。

STAT3 途径: 抑制 STAT3 途径,该途径参与细胞存活和免疫反应。

PLCγ1/Ca2+/MMP9 途径: 调节该途径,在血管可塑性和心血管健康中发挥关键作用

类似化合物:

桦木醇: 白桦醛的前体,也来自桦树树皮,具有类似的生物活性。

白桦酸: 白桦醛的氧化形式,具有增强的抗癌特性。

羽扇豆醇: 另一种五环三萜类化合物,具有抗炎和抗癌活性。

白桦醛的独特性: 白桦醛因其能够同时调节多种信号通路的独特能力而脱颖而出,使其成为研究和治疗应用中的通用化合物。 其独特的结构允许进行各种化学修饰,从而导致各种生物活性衍生物的合成 .

相似化合物的比较

Betulin: The precursor to Betunal, also derived from birch bark, with similar biological activities.

Betulinic Acid: An oxidized form of Betunal with enhanced anti-cancer properties.

Lupeol: Another pentacyclic triterpenoid with anti-inflammatory and anti-cancer activities.

Uniqueness of Betunal: Betunal stands out due to its specific ability to modulate multiple signaling pathways simultaneously, making it a versatile compound in both research and therapeutic applications. Its unique structure allows for various chemical modifications, leading to the synthesis of a wide range of bioactive derivatives .

生物活性

4-Aminobenzylamine (ABA) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by an amino group attached to a benzylamine structure. Its chemical formula is , and it can be synthesized through various methods, including the reduction of nitro compounds or through the reaction of benzyl chloride with ammonia. The compound serves as a precursor for numerous derivatives that exhibit enhanced biological activities.

Anticancer Properties

Research has indicated that ABA and its derivatives can act as potential anticancer agents. A study evaluated compounds containing the 4-(aminomethyl)benzamide fragment, which includes ABA as a key component. These compounds were tested against several cancer cell lines, showing significant cytotoxicity. For instance, certain analogues demonstrated over 90% inhibition of epidermal growth factor receptor (EGFR) at low concentrations (10 nM), highlighting their potential as targeted cancer therapies .

Antimicrobial Activity

ABA has also been investigated for its antimicrobial properties. A study reported that ABA derivatives exhibited activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism of action appears to involve disruption of bacterial membranes, leading to cell lysis .

Proton Conductance in Membranes

Another intriguing aspect of ABA is its application in proton-conducting membranes. When blended with phosphoric acid and poly(4-styrenesulfonic acid), ABA enhances proton conductance under anhydrous conditions. This property is crucial for applications in fuel cells where efficient proton transport is necessary .

Case Studies and Research Findings

-

Anticancer Agent Development :

- A series of studies focused on synthesizing ABA derivatives as protein kinase inhibitors, specifically targeting tyrosine kinases involved in cancer progression. The derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

-

Antimicrobial Efficacy :

- In a comparative study, various ABA derivatives were tested against standard bacterial strains. The results indicated that modifications to the amino groups significantly enhanced antimicrobial potency compared to unmodified ABA.

-

Proton-Conducting Membrane Research :

- The development of composite membranes incorporating ABA was characterized using thermogravimetric analysis (TGA) and electrochemical impedance spectroscopy (EIS). These studies demonstrated improved thermal stability and proton conductivity compared to traditional membranes, suggesting potential applications in energy systems .

Data Tables

属性

IUPAC Name |

4-(aminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWYZZPDZZGSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330206 | |

| Record name | 4-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-71-8 | |

| Record name | 4-Aminobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。